molecular formula C17H24N4O6S2 B2909804 N'-[3-(2-oxopyrrolidin-1-yl)propyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874804-91-8

N'-[3-(2-oxopyrrolidin-1-yl)propyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2909804
CAS No.: 874804-91-8
M. Wt: 444.52
InChI Key: XGXNDKULLFCVJZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple heterocyclic and sulfonamide moieties. Its core structure includes:

  • A pyrrolidin-2-one (2-oxopyrrolidine) group linked via a propyl chain.
  • A 1,3-oxazolidine ring substituted with a thiophene-2-sulfonyl group.
  • An ethanediamide (oxalamide) bridge connecting the two subunits.

Its synthesis likely involves multi-step organic reactions, including sulfonylation, amidation, and heterocycle formation, as inferred from analogous procedures in related compounds .

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6S2/c22-13-4-1-7-20(13)8-3-6-18-16(23)17(24)19-12-14-21(9-10-27-14)29(25,26)15-5-2-11-28-15/h2,5,11,14H,1,3-4,6-10,12H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNDKULLFCVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Potential Applications / Properties
Target Compound Pyrrolidinone, oxazolidine, thiophene sulfonyl, ethanediamide Hypothesized protease inhibition, ligand-receptor interactions (no direct data)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole, thiazole, sulfanyl-propanamide Antimicrobial activity (explicitly studied in literature)
Naphthoyl-spiro[indoline-pyrrolidine] derivatives Spirocyclic indoline-pyrrolidine, naphthoyl group Photophysical properties, potential anticancer agents
SHELX-refined small molecules Varied heterocycles (e.g., pyridine, oxazole) Crystallographic analysis for structure-property relationships

Key Observations :

Heterocyclic Diversity: The target compound’s oxazolidine and pyrrolidinone groups distinguish it from oxadiazole/thiazole-containing analogs . These differences may influence solubility and binding affinity.

Sulfonamide vs. Sulfanyl Groups :

  • The thiophene-2-sulfonyl moiety in the target compound contrasts with the sulfanyl (-S-) linkage in the oxadiazole derivatives . Sulfonyl groups are more electron-withdrawing, which may enhance stability or alter electronic interactions with biological targets.

Synthetic Complexity :

  • The ethanediamide bridge introduces conformational rigidity absent in simpler propanamides . This rigidity could improve target selectivity but may complicate synthesis and scalability.

Crystallographic Analysis :

  • Software like SHELXL and WinGX are critical for resolving such complex structures. The target compound’s multiple rotatable bonds (e.g., propyl chain) would pose challenges for crystallographic refinement compared to rigid spirocyclic systems .

Research Implications and Limitations

  • Pharmacological Gaps: No direct bioactivity data for the target compound exist in the provided evidence. Testing against enzymes like thrombin or HIV protease (common targets for sulfonamide-heterocycle hybrids) is recommended.
  • Computational Modeling : Tools like ORTEP-3 could visualize its 3D conformation to predict binding modes.
  • Synthetic Feasibility : The multi-step synthesis (similar to Scheme 1 in ) would require optimization for yield and purity.

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